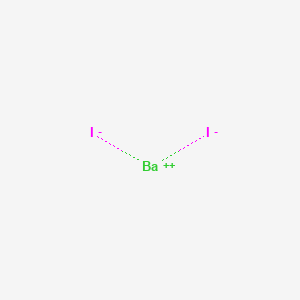

Barium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scintillation Detectors:

BaI2 crystals are widely used as scintillation detectors due to their high light yield and efficient conversion of gamma radiation into visible light photons. This allows for the detection and measurement of gamma rays in various applications, including:

- Nuclear spectroscopy: BaI2 detectors are used to study the energy and intensity of gamma rays emitted from radioactive nuclei, aiding in the identification of isotopes and understanding nuclear properties [].

- Medical imaging: BaI2 crystals are employed in single-photon emission computed tomography (SPECT) scanners for medical imaging. They help visualize the distribution of radiopharmaceuticals within the body for diagnosing various diseases [].

- Radiation detection: BaI2 detectors are valuable tools in radiation monitoring and environmental research for detecting radioactive materials in the environment [].

X-ray Imaging:

BaI2's high density and X-ray stopping power make it a suitable material for X-ray imaging applications. It can be used for:

- X-ray astronomy: BaI2 crystals are employed in X-ray telescopes aboard satellites to study astronomical objects like X-ray binaries and neutron stars [].

- Industrial X-ray imaging: BaI2 detectors are used in non-destructive testing (NDT) for inspecting welds, cracks, and other defects in materials like metals and composites [].

Material Science Research:

The unique properties of BaI2 make it valuable for material science research in several ways:

- Study of superconductivity: BaI2 serves as a precursor for the synthesis of other materials with interesting superconductivity properties [].

- Solid-state physics research: BaI2 crystals are used to study various physical phenomena like phosphorescence, luminescence, and ionic conductivity [].

Other Research Applications:

Beyond the aforementioned areas, BaI2 finds application in other scientific research domains, including:

Barium iodide is an inorganic compound represented by the chemical formula . It exists in two forms: the anhydrous form and a dihydrate form, . Both forms appear as white crystalline solids. The compound is characterized by its ionic bonding, where one barium atom donates two electrons to two iodine atoms, resulting in a stable ionic structure. Barium iodide is highly soluble in water, ethanol, and acetone, making it useful in various applications .

- Reaction with Potassium Bromide:This reaction produces potassium iodide and barium bromide, often accompanied by a yellow precipitate .

- Reaction with Sodium Sulfate:Here, barium sulfate and sodium iodide are formed .

- Formation from Barium and Iodine:This direct synthesis requires heat due to the reactivity of iodine .

Barium iodide exhibits toxicity similar to other barium salts. It can be harmful if ingested or inhaled, leading to symptoms such as muscle paralysis and respiratory distress. Its biological activity has been studied primarily in the context of its toxicological effects rather than beneficial uses .

Barium iodide can be synthesized through various methods:

- Direct Reaction:

- Double Displacement Reaction:

- Electrolysis:

Barium iodide has several applications:

- Industrial Uses: It is used in the manufacturing of other iodine compounds and as a precursor for barium dioxide.

- Analytical Chemistry: Barium iodide can be used to identify copper castings due to its specific reactivity.

- Medical Imaging: Iodine compounds are often utilized in medical imaging techniques, although direct use of barium iodide is limited due to its toxicity .

Studies on barium iodide focus on its interaction with other compounds and its toxicological properties. For instance:

- Barium iodide can react with alkyl potassium compounds to form organobarium compounds, which are of interest in organometallic chemistry.

- It has been shown to undergo reduction reactions, such as with lithium biphenyl, yielding highly reactive forms of barium .

Barium iodide shares similarities with other metal halides but has distinct properties:

| Compound | Chemical Formula | Solubility | Unique Properties |

|---|---|---|---|

| Barium Chloride | BaCl₂ | Soluble in water | Less toxic than barium iodide |

| Lead(II) Iodide | PbI₂ | Insoluble in water | Known for its use in photoconductors |

| Calcium Iodide | CaI₂ | Soluble in water | Used in veterinary medicine |

| Strontium Iodide | SrI₂ | Soluble in water | Less commonly used than barium iodide |

Barium iodide is unique due to its high solubility and specific reactivity patterns compared to these similar compounds . Its toxicity also sets it apart from less harmful metal halides like calcium iodide.

Barium iodide belongs to the alkaline earth metal halide family, compounds that have been extensively studied for their fundamental properties and technological applications. The compound's history traces back to the early 19th century, following Sir Humphry Davy's initial isolation of elemental barium through electrolysis of molten barium salts in 1808. Since then, barium iodide has played an important role in crystallography studies and materials science.

The significance of barium iodide in solid-state chemistry stems from its distinctive crystalline structure, which provides valuable insights into ionic bonding behavior and lattice dynamics. Its relatively high atomic number components (Ba: Z=56, I: Z=53) make it particularly interesting for applications requiring high-density materials, such as radiation detection and scintillation.

Key Research Themes and Contemporary Challenges

Current research on barium iodide centers around several key themes that represent the cutting edge of solid-state chemistry and materials science:

- High-pressure behavior and phase transitions, which reveal fundamental aspects of chemical bonding under extreme conditions.

- Electronic structure modulation and band gap engineering for potential applications in optoelectronics.

- Doping studies, particularly with rare earth elements such as europium, for enhanced scintillation properties.

- Development of barium iodide-based glass ceramics with improved optical properties.

Despite its promising properties, several challenges persist in barium iodide research:

- Managing the hygroscopic nature of the compound, which complicates handling and long-term applications.

- Understanding and controlling defect chemistry for optimized performance in electronic and optical applications.

- Developing cost-effective synthesis routes that maintain high purity.

- Exploring potential superconductivity under pressure.

Traditional methods for synthesizing barium iodide rely on straightforward chemical reactions between barium-containing precursors and iodide sources. These approaches prioritize scalability and reproducibility, often yielding anhydrous or hydrated forms of the compound.

Reaction of Barium Metal with Diiodoethane

A widely documented method involves the direct reaction of barium metal with 1,2-diiodoethane ($$\text{C}2\text{H}4\text{I}2$$) in an ether solvent. This exothermic reaction proceeds at room temperature, producing anhydrous barium iodide and ethylene gas:

$$

\text{Ba} + \text{C}2\text{H}4\text{I}2 \rightarrow \text{BaI}2 + \text{C}2\text{H}4 \uparrow

$$

The ether medium facilitates controlled reactivity, preventing unwanted side reactions [5] [6]. Post-synthesis purification involves vacuum distillation to remove residual solvents, yielding $$\text{BaI}2$$ with purity exceeding 97% [5]. This method is favored for its simplicity and avoidance of aqueous conditions, which could introduce hydration.

Precipitation and Solvent-Based Techniques

Aqueous Precipitation

Aqueous routes typically combine barium nitrate ($$\text{Ba(NO}3)2$$) with potassium iodide ($$\text{KI}$$):

$$

\text{Ba(NO}3)2 + 2\text{KI} \rightarrow \text{BaI}2 + 2\text{KNO}3

$$

The insoluble $$\text{KNO}3$$ byproduct is removed via filtration, and the $$\text{BaI}2$$ solution is evaporated to crystallize the dihydrate form ($$\text{BaI}2 \cdot 2\text{H}2\text{O}$$) [3] [4]. Ethanol washing eliminates residual nitrates, ensuring high-purity yields [3].

Solvent-Assisted Synthesis

Advanced solvent-based methods employ glacial acetic acid and ultrasonic stirring to enhance reaction kinetics. For example, grinding $$\text{BaI}2$$ with tetramethylammonium iodide ($$\text{(CH}3)_4\text{NI}$$) in acetic acid under ultrasonication (500 rpm, 10 minutes) produces organo-barium complexes [1]. This technique reduces particle aggregation and improves crystallinity, as evidenced by differential scanning calorimetry (DSC) profiles showing stability up to 200°C [1].

| Method | Reactants | Conditions | Product |

|---|---|---|---|

| Diiodoethane reaction | Ba, $$\text{C}2\text{H}4\text{I}_2$$ | Ether, 25°C | Anhydrous $$\text{BaI}_2$$ |

| Aqueous precipitation | $$\text{Ba(NO}3)2$$, $$\text{KI}$$ | H$$_2$$O, 20°C | $$\text{BaI}2 \cdot 2\text{H}2\text{O}$$ |

| Solvent-assisted | $$\text{BaI}2$$, $$\text{(CH}3)_4\text{NI}$$ | Glacial acetic acid, ultrasonication | Organo-barium complexes |

Novel and Advanced Synthesis Strategies

Recent advances focus on optimizing crystallinity, doping efficiency, and thermal stability for specialized applications such as scintillation materials.

High-Temperature Decomposition Processes

While direct thermal decomposition routes for $$\text{BaI}2$$ are less common, studies suggest that controlled heating of hydrated forms or organo-barium precursors can yield phase-pure anhydrous crystals. For instance, heating $$\text{BaI}2 \cdot 2\text{H}2\text{O}$$ at 740°C under inert atmosphere eliminates water molecules, though partial decomposition into barium oxide ($$\text{BaO}$$) and iodine gas ($$\text{I}2$$) may occur [2] [6]. DSC analyses reveal endothermic peaks near 223.9°C, corresponding to gradual perovskite decomposition [1].

Powder Route Fabrication for Doped Systems

Doping $$\text{BaI}2$$ with rare-earth elements like europium ($$\text{Eu}^{2+}$$) enhances its luminescent properties. A powder route synthesis involves mixing $$\text{BaI}2$$:$$\text{Eu}^{2+}$$ powder with glass precursors (e.g., $$\text{SiO}2$$, $$\text{B}2\text{O}3$$) and heating at 900–1,000°C [7]. X-ray diffraction (XRD) confirms the formation of $$\text{BaI}2 \cdot 2\text{H}2\text{O}$$ and $$\text{BaI}2$$ inclusions within the glass matrix [7]. Scanning electron microscopy (SEM) reveals ceramic particles in samples with 25–50 wt.% initial $$\text{BaI}_2$$ content, highlighting the method’s efficacy for creating composite materials [7].

Key Advances in Doped $$\text{BaI}_2$$ Synthesis